molecular formula C21H36O2 B15295335 (3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol

(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol

Cat. No.: B15295335
M. Wt: 320.5 g/mol
InChI Key: ZWQUPIDNCOVROC-WSGLSMIWSA-N
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Description

(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They play various roles in biological systems, including as hormones and signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroid compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups at specific positions. Common methods include:

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.

    Cyclization Reactions: These are used to form the characteristic ring structure of steroids.

    Functional Group Interconversions: These are used to modify existing functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of steroid compounds often involves microbial transformation, where microorganisms are used to convert precursor molecules into the desired steroid. This method is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific functional groups and positions involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of other steroid compounds.

    Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.

Biology

    Hormone Research: Studying the effects of synthetic steroids on biological systems.

    Enzyme Interaction: Investigating how steroids interact with enzymes and other proteins.

Medicine

    Drug Development: Used in the development of steroid-based medications.

    Therapeutic Applications: Potential use in treating hormonal imbalances and other conditions.

Industry

    Agriculture: Used in the development of growth-promoting agents for livestock.

    Cosmetics: Incorporated into formulations for skin care products.

Mechanism of Action

The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved can vary depending on the specific steroid and its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring steroid hormone.

    Dihydrotestosterone: A more potent derivative of testosterone.

    Estradiol: A primary female sex hormone.

Uniqueness

(3alpha,5beta,7alpha,17alphalpha)-7,17-Dimethylandrostane-3,17-diol may have unique properties due to its specific functional groups and stereochemistry, which can affect its biological activity and interactions with receptors.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,13S,14S,17R)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

ZWQUPIDNCOVROC-WSGLSMIWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@]([C@]4(CC3)C)(C)O)C)O

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O

Origin of Product

United States

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